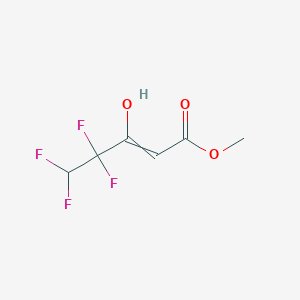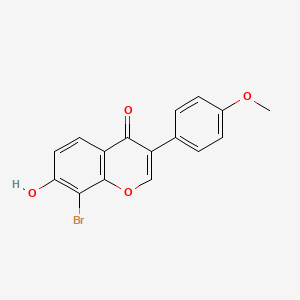
8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyphenyl group attached to the chromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the chromenone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, hydroxylation, and methoxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for debromination.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the debrominated chromenone derivative.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its biological activity.
8-bromo-7-hydroxy-4H-chromen-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and applications.
Uniqueness
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
117375-27-6 |
|---|---|
Molekularformel |
C16H11BrO4 |
Molekulargewicht |
347.16 g/mol |
IUPAC-Name |
8-bromo-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO4/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(15(12)19)6-7-13(18)14(16)17/h2-8,18H,1H3 |
InChI-Schlüssel |
ZZMDYPJBNXQVIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
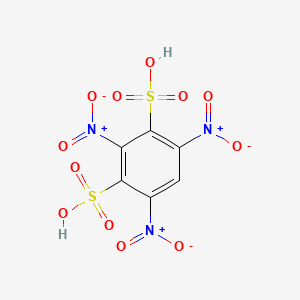
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
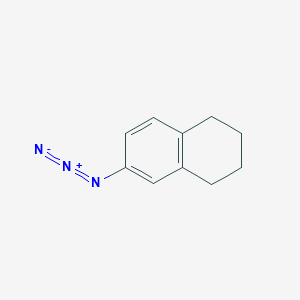
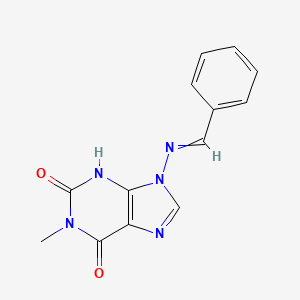
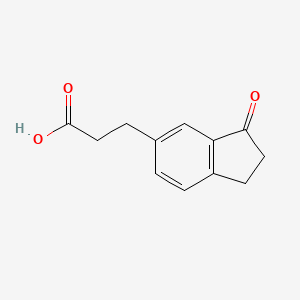

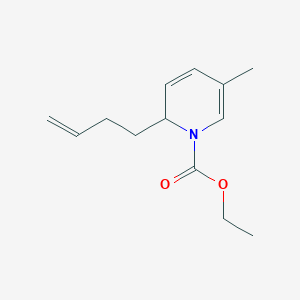
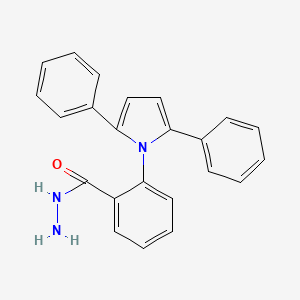
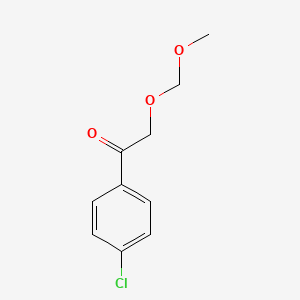
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
